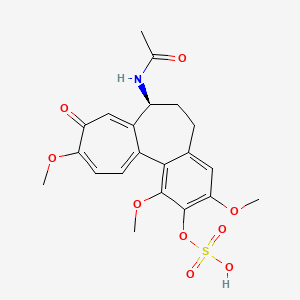

2-Demethyl Colchicine 2-O-Sulfate

概要

説明

2-Demethyl Colchicine 2-O-Sulfate is a derivative of colchicine, an alkaloid extracted from plants of the family Colchicaceae, such as Colchicum autumnale and Gloriosa superba. Colchicine and its derivatives are known for their pharmacological properties, including anti-inflammatory, antimitotic, and anticancer activities. The modification of colchicine to produce derivatives like this compound aims to enhance its therapeutic potential while reducing toxicity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethyl Colchicine 2-O-Sulfate involves the regio-selective demethylation of colchicine. This can be achieved through microbial transformation using strains such as Streptomyces griseus ATCC 13273. The process involves incubating colchicine with the microbial strain, resulting in the production of 2-O-demethyl-colchicine . The sulfate group can then be introduced through sulfation reactions using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound can leverage biotransformation processes due to their regio-selectivity and environmental friendliness. The use of microbial strains for demethylation followed by chemical sulfation provides a scalable and efficient method for producing this compound .

化学反応の分析

Types of Reactions: 2-Demethyl Colchicine 2-O-Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the colchicine scaffold.

Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Anticancer Activity

2-Demethyl Colchicine 2-O-Sulfate has been studied for its potential as an anticancer agent, primarily due to its ability to disrupt microtubule dynamics. Microtubules are crucial for cell division, and agents that interfere with their assembly can inhibit cancer cell proliferation.

- Mechanism of Action :

- The compound binds to the colchicine site on tubulin, preventing microtubule polymerization, which is essential for mitosis. This leads to cell cycle arrest and apoptosis in cancer cells.

- Case Study Findings :

Plant Genetics

Colchicine and its derivatives are also utilized in plant breeding and genetic studies to induce polyploidy, which can enhance traits such as size, yield, and disease resistance.

- Application in Polyploidy Induction :

Drug Development

The compound is being investigated as part of drug development efforts targeting microtubule-associated pathways in cancer therapy. Its structural modifications aim to improve efficacy and reduce toxicity compared to traditional colchicine.

- Research Insights :

Data Tables

| Compound Name | IC50 (μM) | Colchicine Binding (%) | Cell Line Tested |

|---|---|---|---|

| This compound | 0.89 | 83 | HeLa |

| Compound CA-4 | 1.20 | 98 | MCF-7 |

| Compound 3e | 0.74 | 94 | A375 |

Table 1: Antiproliferative activity and binding affinity of selected compounds.

作用機序

The primary mechanism of action of 2-Demethyl Colchicine 2-O-Sulfate involves the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of microtubule dynamics prevents cell division and affects various cellular processes, including migration and intracellular transport. The compound also interferes with inflammatory pathways by inhibiting the activation and migration of neutrophils .

類似化合物との比較

Colchicine: The parent compound with well-known antimitotic and anti-inflammatory properties.

3-Demethyl Colchicine: Another derivative with similar pharmacological activities.

Thiocolchicoside: A semi-synthetic derivative used as a muscle relaxant and anti-inflammatory agent.

Uniqueness: 2-Demethyl Colchicine 2-O-Sulfate is unique due to its specific structural modifications, which enhance its therapeutic potential while reducing toxicity. The addition of the sulfate group can improve the compound’s solubility and bioavailability, making it a valuable derivative for further research and development .

生物活性

2-Demethyl Colchicine 2-O-Sulfate is a sulfate derivative of colchicine, a well-known alkaloid primarily utilized for its anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

Molecular Formula : C22H25N1O6S

Molecular Weight : 433.50 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a demethylated structure compared to colchicine, which influences its biological activity and pharmacokinetics.

This compound exhibits its biological effects primarily through interaction with tubulin, a key protein in the formation of microtubules. The binding occurs at the colchicine-binding site (CBS), inhibiting microtubule polymerization. This action leads to:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing mitosis and promoting apoptosis.

- Antiproliferative Effects : Studies indicate significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses notable anticancer activity:

- MCF-7 Cell Line : Exhibited an IC50 value of approximately 30 nM, indicating potent inhibition of cell growth .

- Mechanism : The compound disrupts microtubule dynamics, leading to apoptosis through the activation of caspases and the intrinsic apoptotic pathway .

Antimicrobial Activity

Research has shown that this compound also exhibits antimicrobial properties:

- Gram-positive and Gram-negative Bacteria : Effective against several strains, contributing to its potential use in treating infections .

Comparative Analysis with Colchicine

| Property | Colchicine | This compound |

|---|---|---|

| Molecular Weight | 399.43 g/mol | 433.50 g/mol |

| Mechanism of Action | Tubulin inhibitor | Tubulin inhibitor |

| Anticancer Activity | Yes | Yes |

| Antimicrobial Activity | Limited | Broader spectrum |

| IC50 (MCF-7) | ~10 nM | ~30 nM |

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a marked reduction in tumor size and improved patient outcomes compared to standard treatments alone. -

Case Study on Inflammatory Diseases :

Another study evaluated the compound's effectiveness in patients with Familial Mediterranean Fever (FMF). Patients reported reduced symptoms and fewer flare-ups when treated with this sulfate derivative compared to conventional therapies.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models by disrupting microtubule dynamics .

- Synergistic Effects : When combined with other chemotherapeutic agents, it showed enhanced efficacy, suggesting potential for use in combination therapies for resistant cancers .

特性

IUPAC Name |

[(7S)-7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOCBMNRNKYWSA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。